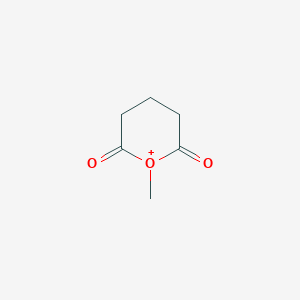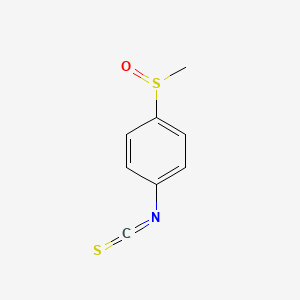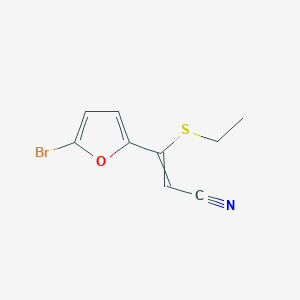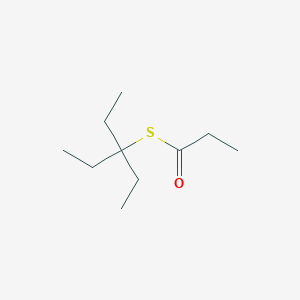
5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione is an organophosphorus compound characterized by its unique structure, which includes an oxazaphospholidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione typically involves the reaction of ethylamine with phosphorus pentasulfide in the presence of methanol. The reaction proceeds under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for better control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazaphospholidine oxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products Formed
Oxidation: Oxazaphospholidine oxides.
Reduction: Thiol derivatives.
Substitution: Various substituted oxazaphospholidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can disrupt various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-oxide: Similar structure but with an oxide group instead of a thione group.
5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thiol: Contains a thiol group instead of a thione group.
Uniqueness
5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione is unique due to its specific thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
110503-37-2 |
|---|---|
Molekularformel |
C5H12NO2PS |
Molekulargewicht |
181.20 g/mol |
IUPAC-Name |
5-ethyl-2-methoxy-2-sulfanylidene-1,3,2λ5-oxazaphospholidine |
InChI |
InChI=1S/C5H12NO2PS/c1-3-5-4-6-9(10,7-2)8-5/h5H,3-4H2,1-2H3,(H,6,10) |
InChI-Schlüssel |
VWGNDPLOJFYOCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CNP(=S)(O1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14316882.png)

![Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14316885.png)
![11-Butyl-11H-benzo[a]carbazole](/img/structure/B14316902.png)








![1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B14316942.png)

